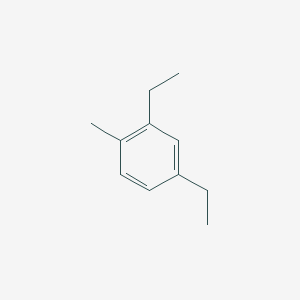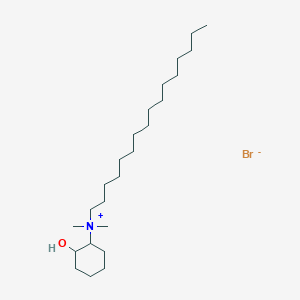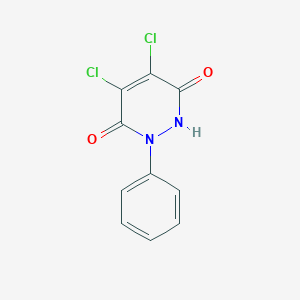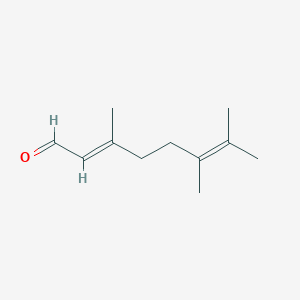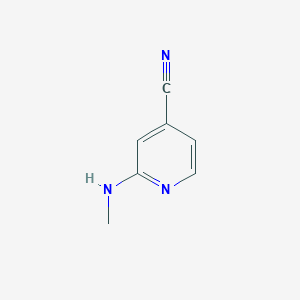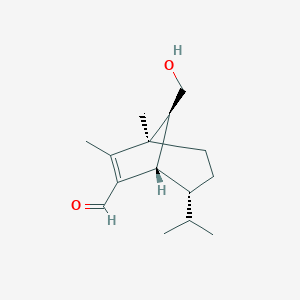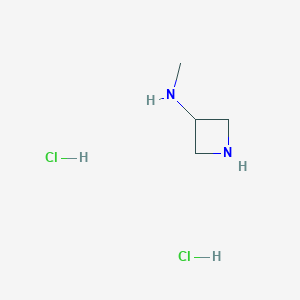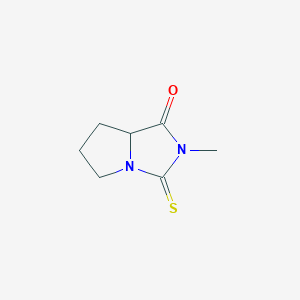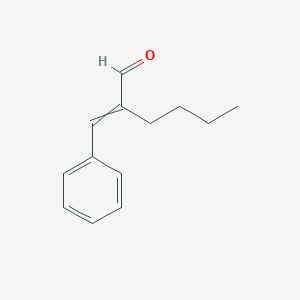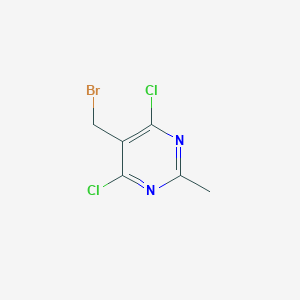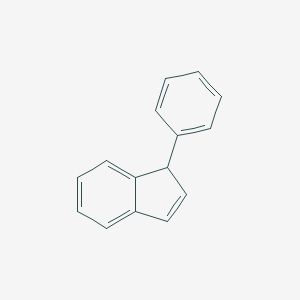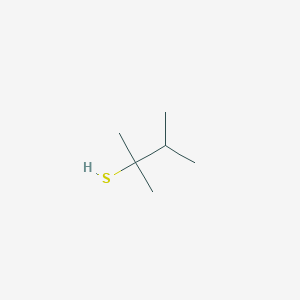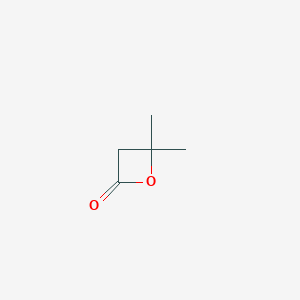
4,4-Dimethyloxetan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyloxetan-2-one is a cyclic organic compound with a molecular formula of C5H8O2. It is commonly used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of 4,4-Dimethyloxetan-2-one is not well understood. However, it is believed that it acts by inhibiting the activity of certain enzymes in the body, which in turn leads to the inhibition of various biological processes.
生化和生理效应
The biochemical and physiological effects of 4,4-Dimethyloxetan-2-one are not well studied. However, it is believed to have anti-tumor, anti-inflammatory, and anti-viral properties. It is also believed to have insecticidal and herbicidal properties.
实验室实验的优点和局限性
The advantages of using 4,4-Dimethyloxetan-2-one in lab experiments include its high yield, simplicity of synthesis, and versatility in the synthesis of various compounds. However, its limitations include its potential toxicity and the lack of understanding of its mechanism of action.
未来方向
There are several future directions for the use of 4,4-Dimethyloxetan-2-one in scientific research. One direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is the development of new synthetic methods for the production of 4,4-Dimethyloxetan-2-one and its derivatives. Additionally, the investigation of its mechanism of action and its biochemical and physiological effects can provide valuable insights into its potential applications in various fields.
Conclusion:
In conclusion, 4,4-Dimethyloxetan-2-one is a cyclic organic compound that has been widely used as a building block in the synthesis of various compounds. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 4,4-Dimethyloxetan-2-one in various fields.
合成方法
The synthesis of 4,4-Dimethyloxetan-2-one can be achieved through various methods, including the oxidation of 4,4-dimethyl-1,3-dioxane, the reaction of 4,4-dimethyl-1,3-dioxane with acetic anhydride, and the reaction of 4,4-dimethyl-1,3-dioxane with oxalyl chloride. Among these methods, the oxidation of 4,4-dimethyl-1,3-dioxane is the most commonly used method due to its simplicity and high yield.
科学研究应用
4,4-Dimethyloxetan-2-one has been widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of pharmaceuticals, such as anti-tumor agents, anti-inflammatory agents, and anti-viral agents. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, it is used in the synthesis of fine chemicals, such as fragrances and flavors.
属性
CAS 编号 |
1823-52-5 |
|---|---|
产品名称 |
4,4-Dimethyloxetan-2-one |
分子式 |
C5H8O2 |
分子量 |
100.12 g/mol |
IUPAC 名称 |
4,4-dimethyloxetan-2-one |
InChI |
InChI=1S/C5H8O2/c1-5(2)3-4(6)7-5/h3H2,1-2H3 |
InChI 键 |
WHBGXDGQNOAWLX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)O1)C |
规范 SMILES |
CC1(CC(=O)O1)C |
Pictograms |
Flammable; Corrosive |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



